molecular formula C19H17NO B472770 N-(1-naphthyl)-3-phenylpropanamide CAS No. 94256-53-8

N-(1-naphthyl)-3-phenylpropanamide

Cat. No.: B472770
CAS No.: 94256-53-8
M. Wt: 275.3g/mol
InChI Key: SZEGNPOPSJJBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-naphthyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a naphthyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthyl)-3-phenylpropanamide typically involves the reaction of 1-naphthylamine with 3-phenylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(1-naphthyl)-3-phenylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-naphthyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a propanamide group.

    N-(1-Naphthyl)ethylenediamine: An amine derivative with a naphthyl group.

    Phenylpropanamide: An amide with a phenyl group attached to the propanamide.

Uniqueness

N-(1-naphthyl)-3-phenylpropanamide is unique due to the presence of both naphthyl and phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

94256-53-8

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-naphthalen-1-yl-3-phenylpropanamide

InChI

InChI=1S/C19H17NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,20,21)

InChI Key

SZEGNPOPSJJBNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.